molecular formula C7H14ClNO3 B13492247 methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride

methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride

Cat. No.: B13492247
M. Wt: 195.64 g/mol
InChI Key: LCJXTOBNTPUBLR-GEMLJDPKSA-N
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Description

Methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a methyl group and a carboxylate ester. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride typically involves the reaction of morpholine derivatives with methylating agents under controlled conditions. One common method involves the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a suitable base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogenated compounds in the presence of sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major product is the substituted morpholine derivative.

Scientific Research Applications

Methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes such as metabolism and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3S,5S)-5-methylmorpholine-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl (3S,5S)-5-methylmorpholine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-5-3-11-4-6(8-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1

InChI Key

LCJXTOBNTPUBLR-GEMLJDPKSA-N

Isomeric SMILES

C[C@H]1COC[C@H](N1)C(=O)OC.Cl

Canonical SMILES

CC1COCC(N1)C(=O)OC.Cl

Origin of Product

United States

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